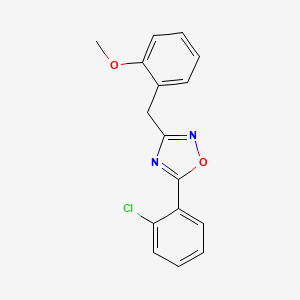![molecular formula C14H15NO4 B5883590 N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, commonly known as DMOAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOAA is a derivative of coumarin, a natural compound found in many plants, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of DMOAA is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to a range of cellular responses, including apoptosis (programmed cell death), DNA damage, and changes in gene expression. In addition, DMOAA has been shown to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which may contribute to its overall biological effects.
Biochemical and Physiological Effects:
DMOAA has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. In addition, DMOAA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. However, further research is needed to fully understand the mechanisms underlying these effects and to determine their potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using DMOAA in lab experiments is its versatility and ease of use. DMOAA is a stable and readily available compound that can be easily synthesized and modified for different applications. In addition, DMOAA is relatively non-toxic and has low potential for side effects, making it a safe and attractive candidate for further investigation. However, one of the main limitations of using DMOAA is its lack of specificity, as it can interact with a variety of cellular targets and pathways. This can make it difficult to determine the exact mechanisms underlying its biological effects and to design experiments that specifically target these pathways.
未来方向
There are many potential future directions for research on DMOAA, including further investigation of its mechanisms of action, its potential therapeutic applications, and its interactions with other compounds and cellular targets. In addition, there is a need for more studies on the safety and toxicity of DMOAA, as well as its potential interactions with other drugs and chemicals. Finally, there is a need for more studies on the synthesis and modification of DMOAA, with the goal of developing more specific and effective derivatives for use in scientific research.
合成方法
DMOAA can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 7-hydroxycoumarin with N,N-dimethylglycine methyl ester in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form DMOAA. This method has been shown to produce high yields of DMOAA with good purity and is relatively simple to perform.
科学研究应用
DMOAA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, DMOAA has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
属性
IUPAC Name |
N,N-dimethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(16)15(2)3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXEPZYCANYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)


![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)